molecular formula C25H21NO6 B216167 2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No. B216167
M. Wt: 431.4 g/mol
InChI Key: PDUSUJAZMWLHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate in its antitumor activity is believed to involve the inhibition of tubulin polymerization, which is essential for cell division (Zhang et al., 2016). This leads to the arrest of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits antitumor activity against various cancer cell lines such as A549, HepG2, and MCF-7 (Zhang et al., 2016). It has also been shown to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis (Wang et al., 2018). However, the exact biochemical and physiological effects of this compound are still under investigation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate in lab experiments is its potential as an antitumor agent. This makes it a promising candidate for further studies in drug discovery. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which are important factors to consider in drug development.

Future Directions

For research on 2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate include:
1. Investigation of its toxicity and pharmacokinetics in vivo to determine its safety and efficacy as a potential drug candidate.
2. Synthesis of analogs of this compound to explore its structure-activity relationship and improve its antitumor activity.
3. Study of its potential applications in material science, particularly in the development of organic materials for optoelectronics and photovoltaics.
4. Investigation of its antibacterial activity and potential applications in the development of new antibiotics.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug discovery, material science, and organic synthesis.

Synthesis Methods

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves the reaction of 2-(3-methoxyphenyl)acetic acid with 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (Zhang et al., 2016). The resulting product is purified by column chromatography to obtain a white solid.

Scientific Research Applications

2-(3-methoxyphenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been studied for its potential applications in various fields such as drug discovery, material science, and organic synthesis. In drug discovery, this compound has been shown to exhibit antitumor activity against various cancer cell lines (Zhang et al., 2016). In material science, it has been used as a building block for the synthesis of novel organic materials with potential applications in optoelectronics and photovoltaics (Wang et al., 2018). In organic synthesis, it has been used as a starting material for the synthesis of various bioactive compounds (Zhang et al., 2016).

properties

Molecular Formula

C25H21NO6

Molecular Weight

431.4 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate

InChI

InChI=1S/C25H21NO6/c1-31-17-6-4-5-14(12-17)20(27)13-32-25(30)18-7-2-3-8-19(18)26-23(28)21-15-9-10-16(11-15)22(21)24(26)29/h2-10,12,15-16,21-22H,11,13H2,1H3

InChI Key

PDUSUJAZMWLHQS-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC=CC=C2N3C(=O)C4C5CC(C4C3=O)C=C5

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC=CC=C2N3C(=O)C4C5CC(C4C3=O)C=C5

Origin of Product

United States

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